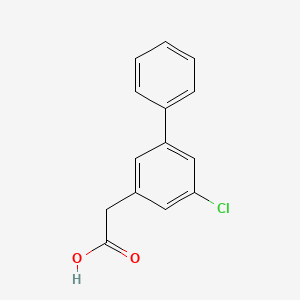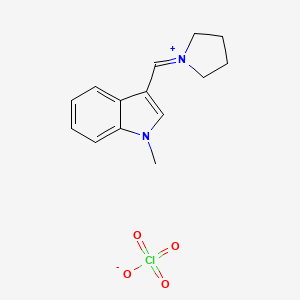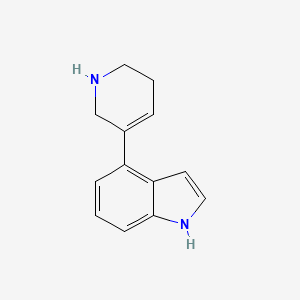
1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features a fused pyridine ring, which adds to its structural complexity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- can be achieved through various methods. One common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another method includes the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as the presence of nucleophilic reagents and sometimes microwave irradiation to optimize the yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The choice of solvents, reaction conditions, and catalysts are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as sodium periodate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen and the pyridine ring.
Common Reagents and Conditions
Oxidation: Sodium periodate is a common oxidizing agent used in the oxidation of indole derivatives.
Reduction: Sodium borohydride is frequently used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carbaldehyde derivatives , while substitution reactions can yield various halogenated or sulfonylated indole derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling and gene expression . For example, it can act as an agonist at the aryl hydrocarbon receptor, stimulating the production of interleukin-22 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole, 2,3-(1,4-butanediyl)-: This compound has a similar indole structure but with a different fused ring system.
1H-Indole, 2,3,4,5-tetrahydro-: Another indole derivative with a different degree of saturation in the fused ring.
Uniqueness
1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- is unique due to its specific fused pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique chemical reactions and exhibit specific biological activities that are not observed in other indole derivatives .
Eigenschaften
CAS-Nummer |
77801-79-7 |
|---|---|
Molekularformel |
C13H14N2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole |
InChI |
InChI=1S/C13H14N2/c1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1/h1,3-6,8,14-15H,2,7,9H2 |
InChI-Schlüssel |
PJADMEDZWVVNBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC(=C1)C2=C3C=CNC3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



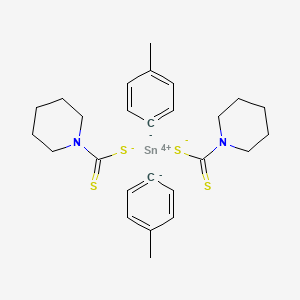
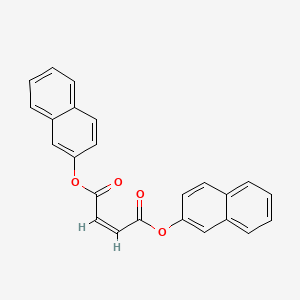
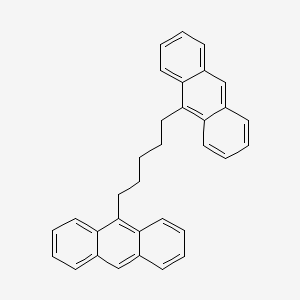




![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)


